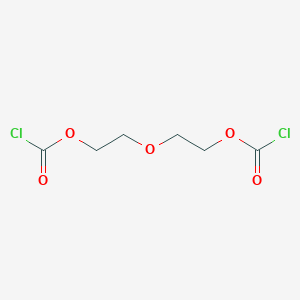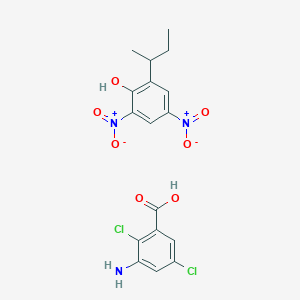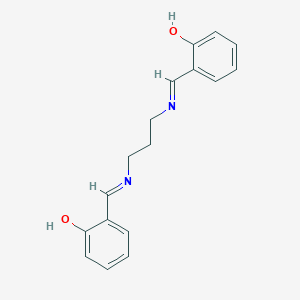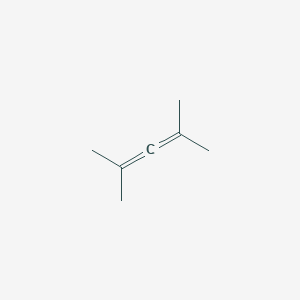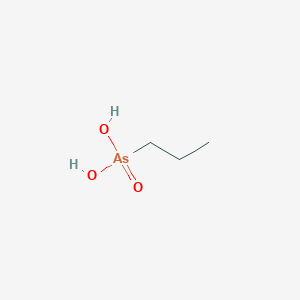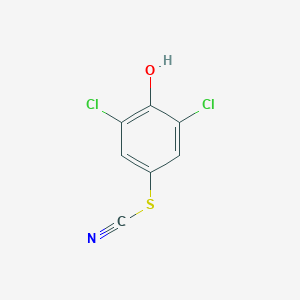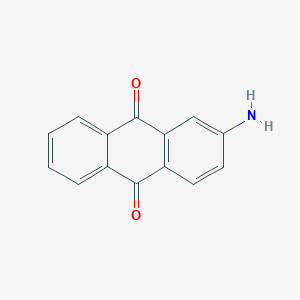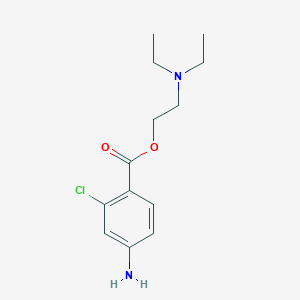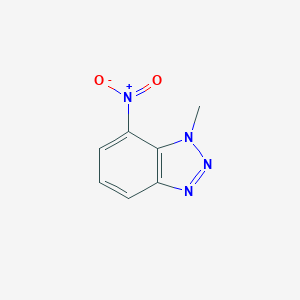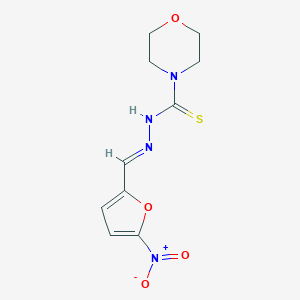
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, also known as Nifuroxazide, is a synthetic compound that belongs to the class of nitrofuran antibiotics. It was first synthesized in 1966 and has been used as an antibacterial and antiprotozoal agent in both human and veterinary medicine. Nifuroxazide has been shown to be effective against a wide range of bacterial and protozoal infections, making it a promising candidate for further research.
Wirkmechanismus
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is believed to exert its antibacterial and antiprotozoal effects by inhibiting the synthesis of bacterial and protozoal proteins. It does this by binding to the bacterial and protozoal ribosome, which is responsible for protein synthesis. This leads to the inhibition of protein synthesis, which ultimately results in the death of the bacteria or protozoa.
Biochemische Und Physiologische Effekte
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have minimal toxicity and is generally well-tolerated by both humans and animals. It is rapidly absorbed in the gastrointestinal tract and is excreted primarily in the urine. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have a low potential for drug interactions and has not been shown to have any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments is its broad-spectrum activity against a wide range of bacteria and protozoa. This makes it a useful tool for studying the effects of antibacterial and antiprotozoal agents. However, one limitation of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is that it is not effective against all types of bacteria and protozoa. Additionally, the use of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments may not accurately reflect its effects in vivo.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. One area of interest is the development of new formulations of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide that could improve its efficacy and reduce the risk of resistance. Another area of research is the exploration of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide's potential as an antiviral agent, as some studies have suggested that it may have activity against certain viruses. Finally, more research is needed to fully understand the mechanism of action of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide and its effects on bacterial and protozoal protein synthesis.
Synthesemethoden
The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylhydrazine. This intermediate is then reacted with morpholine-4-carbodithioic acid to form 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Streptococcus pyogenes. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has also been shown to be effective against protozoal infections, such as Giardia lamblia and Entamoeba histolytica.
Eigenschaften
CAS-Nummer |
14052-71-2 |
|---|---|
Produktname |
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Molekularformel |
C10H12N4O4S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C10H12N4O4S/c15-14(16)9-2-1-8(18-9)7-11-12-10(19)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,19)/b11-7+ |
InChI-Schlüssel |
NDDFJKNVVPFVCT-YRNVUSSQSA-N |
Isomerische SMILES |
C1COCCN1C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
14052-71-2 |
Synonyme |
4-Morpholinecarbothioic acid N'-(5-nitrofurfurylidene) hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



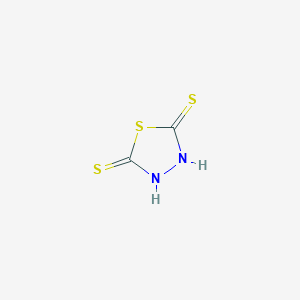
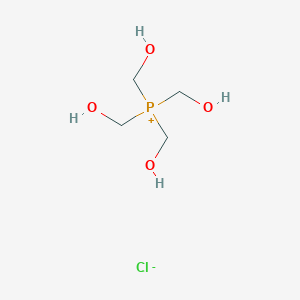
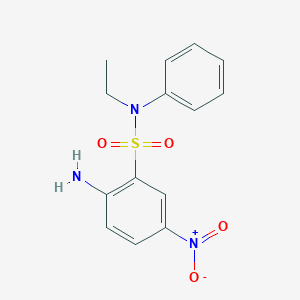
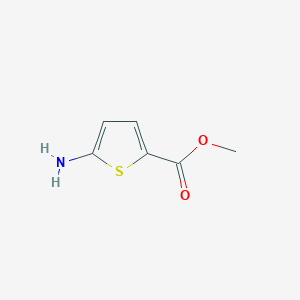
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
